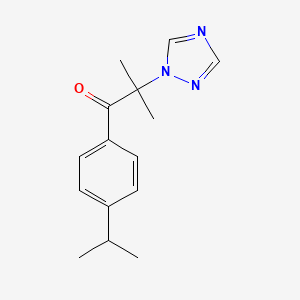
1-(4-isopropylphenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a one-pot parallel approach. It combines amidines with carboxylic acids, followed by cyclization with hydrazines. The method has an impressive 81% success rate in parallel synthesis .
Molecular Structure Analysis
The compound consists of a 1,2,4-triazole core, which is a common scaffold in various biologically active molecules. Notably, it shares structural features with antihypertensive agents, iron overload medications, and anticancer drug candidates .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : The compound has been synthesized through various methods, including condensation, chlorination, and esterification, as demonstrated in the preparation of similar triazole compounds. These methods are essential for producing triazole derivatives used in various applications (Yan Shuang-hu, 2014).
Structural Analysis : Structural characterization techniques such as IR, 1H NMR, and X-ray diffraction have been used for confirming the structure of triazole derivatives. These techniques are crucial for understanding the compound's molecular structure and properties (Yan Shuang-hu, 2014).
Chemical Reactions and Properties
Reactivity with Other Compounds : Studies have shown that aromatic ketones, including similar triazole compounds, react with other chemicals like 3-mercapto-1,2-propanediol under specific conditions, leading to the formation of new derivatives. This reactivity is significant for creating various chemical entities for different applications (S. Upadhyaya & L. Bauer, 1992).
Thermal Stability Evaluation : The thermal stability of triazole compounds has been evaluated using techniques like pulsed photoacoustic pyrolysis. Understanding the thermal stability is essential for their application in areas like propellants and explosives (K. S. Rao et al., 2016).
Biological Applications
Antifungal Activity : Triazole derivatives have been studied for their antifungal properties. For instance, novel triazole derivatives have shown high activity against fungi, highlighting their potential in antifungal applications (Shi-chong Yu et al., 2013).
Inhibitory Activity on Enzymes : Certain triazole derivatives have demonstrated inhibitory activity on enzymes like CYP26A1, which is significant in the context of medicinal chemistry and drug design (S. Pautus et al., 2006).
Material Science and Coordination Chemistry
Coordination Polymers : Triazole derivatives are used in the construction of coordination polymers, which have applications in material science and catalysis (Yan Yang et al., 2013).
Catalytic Applications : Triazole-based ligands have been used in ruthenium complexes for catalytic oxidation and transfer hydrogenation, indicating their significance in catalysis (Fariha Saleem et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is the enzyme lanosterol 14α-demethylase (CYP51A1) , a crucial component in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, similar to cholesterol in animal cells .
Mode of Action
This compound inhibits lanosterol 14α-demethylase by binding to its heme iron, preventing the demethylation of lanosterol. This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and increased membrane permeability . The result is impaired cell membrane integrity and function, ultimately causing fungal cell death.
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . This pathway is crucial for maintaining the structure and function of fungal cell membranes. Disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell . The downstream effects include altered membrane fluidity and permeability, impaired enzyme function, and disrupted cellular processes.
Pharmacokinetics
The pharmacokinetics of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one involve its absorption, distribution, metabolism, and excretion (ADME):
These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, disrupting cell membrane integrity. At the cellular level, this results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death . This antifungal action makes the compound effective against a broad spectrum of fungal pathogens.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability:
- Interactions : The presence of other drugs or substances can affect its absorption and metabolism, potentially altering its efficacy .
Understanding these factors is crucial for optimizing its use in clinical settings.
: Information synthesized from various sources on the mechanism of action and pharmacokinetics of triazole antifungal agents.
Propiedades
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)12-5-7-13(8-6-12)14(19)15(3,4)18-10-16-9-17-18/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTSLYHYTJVHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146342 | |
| Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
CAS RN |
1020252-48-5 | |
| Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)
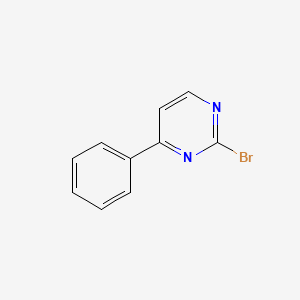
![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)
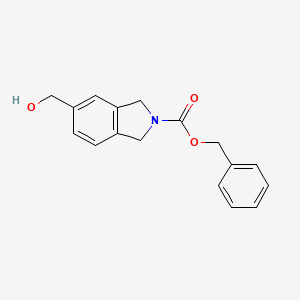
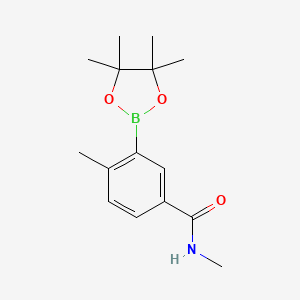
![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)
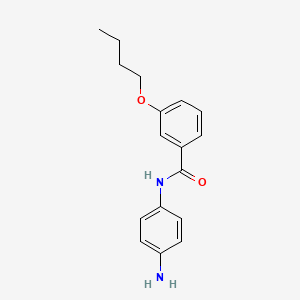
![5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074469.png)
![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)
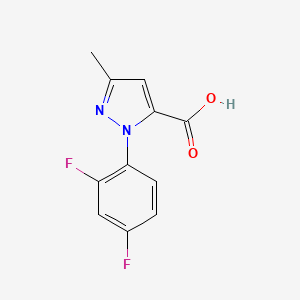
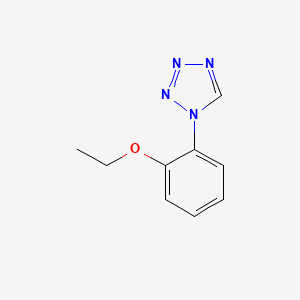
![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3074500.png)
![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)